molecular formula C36H42NO2PS B6290485 [S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide CAS No. 2162939-89-9

[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

Cat. No.: B6290485
CAS No.: 2162939-89-9
M. Wt: 583.8 g/mol
InChI Key: FXSQXRAOWAARAD-GKDFLWOBSA-N
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Description

[S(R)]-N-[(1S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a useful research compound. Its molecular formula is C36H42NO2PS and its molecular weight is 583.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 583.26738775 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of N-Heterocycles

Chiral sulfinamides, such as tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, offering pathways to structurally diverse N-heterocycles. These compounds are essential in creating natural products and therapeutically relevant molecules, indicating a potential area of application for the chemical due to its structural and functional similarities with tert-butanesulfinamide (Philip et al., 2020).

Organosilicon Compounds

Research into carbofunctional sulfur-containing organosilicon compounds has uncovered their utility in various industrial applications, such as components for non-flammable, wear-proof tires, and as sorbents for heavy and noble metals. The intricate relationship between sulfur functional groups and organosilicon frameworks suggests potential research applications for the discussed chemical, given its sulfur and phosphorus components (Vlasova et al., 2017).

Antithrombotic Drug Synthesis

The synthesis of (S)-clopidogrel, an antiplatelet and antithrombotic drug, highlights the importance of chiral compounds in pharmaceutical development. Given the specific structural requirements for pharmaceutical activity in such compounds, the chemical may find applications in the synthesis or improvement of similar therapeutics (Saeed et al., 2017).

Properties

IUPAC Name

(R)-N-[(1S)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42NO2PS/c1-34(2,3)33(37-41(38)35(4,5)6)27-21-15-22-28-31(27)39-32-29(36(28,7)8)23-16-24-30(32)40(25-17-11-9-12-18-25)26-19-13-10-14-20-26/h9-24,33,37H,1-8H3/t33-,41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSQXRAOWAARAD-GKDFLWOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C(C)(C)C)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C(C)(C)C)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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